Analgesic Potency Ratio: Indoprofen Demonstrates 10.3-Fold Greater Potency Than Aspirin in Cancer Pain
In a double-blind, randomized clinical trial evaluating analgesic activity in patients with cancer pain, indoprofen exhibited a potency ratio of 10.3 relative to aspirin, calculated by combining estimates from SPID (sum of pain intensity differences) and TOTPAR (total pain relief) scores [1]. This indicates that indoprofen at 100 mg and 200 mg single oral doses produced analgesic effects comparable to aspirin at approximately 1,030 mg and 2,060 mg, respectively, representing roughly one-tenth the milligram dose for equivalent pain relief.
| Evidence Dimension | Analgesic potency ratio |
|---|---|
| Target Compound Data | Indoprofen: 100 mg and 200 mg oral single dose |
| Comparator Or Baseline | Aspirin: 600 mg and 1,000 mg oral single dose |
| Quantified Difference | Potency ratio = 10.3 (indoprofen:aspirin) |
| Conditions | Double-blind clinical trial; 24 patients with cancer pain; 5-point pain intensity and pain relief semiquantitative scales |
Why This Matters
This quantifies that indoprofen offers substantially higher milligram potency than aspirin, a critical consideration for studies requiring potent COX inhibition at lower compound loading.
- [1] Ventafridda V, et al. Indoprofen, a new analgesic and anti-inflammatory drug in cancer pain. Clin Pharmacol Ther. 1975 Mar;17(3):284-9. PMID: 47281. View Source
